3-(3-Formylphenoxymethyl)benzonitrile
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Overview
Description
3-(3-Formylphenoxymethyl)benzonitrile is an organic compound with the molecular formula C15H11NO2 and a molecular weight of 237.25 g/mol . This compound is characterized by the presence of a formyl group (–CHO) and a benzonitrile group (–CN) attached to a phenoxymethyl moiety. It is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Formylphenoxymethyl)benzonitrile typically involves the reaction of 3-formylphenol with benzonitrile under specific conditions. One common method includes the use of a base such as sodium hydroxide to facilitate the reaction. The reaction is carried out in an organic solvent like toluene or ethanol at elevated temperatures to ensure complete conversion .
Industrial Production Methods
Industrial production of benzonitriles often involves the ammoxidation of toluene, where toluene reacts with ammonia and oxygen at high temperatures (400-450°C) to form benzonitrile. This benzonitrile can then be further reacted with 3-formylphenol to produce this compound .
Chemical Reactions Analysis
Types of Reactions
3-(3-Formylphenoxymethyl)benzonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Various nucleophiles like amines, alcohols, and thiols under basic or acidic conditions.
Major Products Formed
Oxidation: 3-(3-Carboxyphenoxymethyl)benzonitrile
Reduction: 3-(3-Formylphenoxymethyl)benzylamine
Scientific Research Applications
3-(3-Formylphenoxymethyl)benzonitrile has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and resins
Mechanism of Action
The mechanism of action of 3-(3-Formylphenoxymethyl)benzonitrile involves its interaction with specific molecular targets and pathways. The formyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The nitrile group can also interact with metal ions and other electrophilic species, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Formylphenoxymethyl)benzonitrile
- 3-(Hydroxymethyl)benzonitrile
- 3-(Acetoxymethyl)benzonitrile
- 3-(Difluoromethyl)benzonitrile
- 3-(Chloromethyl)benzonitrile
Uniqueness
3-(3-Formylphenoxymethyl)benzonitrile is unique due to the presence of both formyl and nitrile groups, which confer distinct reactivity and versatility in chemical synthesis. This dual functionality allows it to participate in a wide range of reactions, making it a valuable intermediate in the synthesis of complex organic molecules .
Properties
IUPAC Name |
3-[(3-formylphenoxy)methyl]benzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11NO2/c16-9-12-3-1-5-14(7-12)11-18-15-6-2-4-13(8-15)10-17/h1-8,10H,11H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZLHXAJTYDJDPP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C#N)COC2=CC=CC(=C2)C=O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901265696 |
Source
|
Record name | Benzonitrile, 3-[(3-formylphenoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901265696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.25 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
928708-38-7 |
Source
|
Record name | Benzonitrile, 3-[(3-formylphenoxy)methyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=928708-38-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzonitrile, 3-[(3-formylphenoxy)methyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901265696 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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